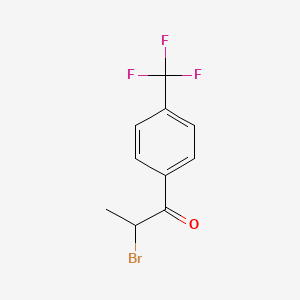

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one exhibits a distinctive three-dimensional arrangement characterized by the interaction between multiple functional groups and their spatial relationships. The compound features a central propanone backbone with the molecular formula C₁₀H₈BrF₃O, where the carbonyl carbon serves as the primary structural node connecting the brominated methyl group and the trifluoromethyl-substituted phenyl ring. The spatial arrangement is defined by the International Union of Pure and Applied Chemistry name 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one, which precisely describes the positional relationships of the substituents.

The crystallographic analysis reveals that the molecular geometry is significantly influenced by the electronic effects of the trifluoromethyl group, which exerts strong electron-withdrawing properties through both inductive and mesomeric effects. Crystal structure determinations of related compounds indicate that the trifluoromethyl substituent adopts specific orientations that minimize steric hindrance while maximizing electronic stabilization. The bromine atom at the alpha position relative to the carbonyl group creates additional steric considerations, influencing the overall molecular conformation and packing arrangements in the solid state.

The Standard International Chemical Identifier representation InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3 provides detailed connectivity information that elucidates the precise atomic arrangements and bonding patterns. The compound crystallizes in a manner that reflects the balance between intermolecular interactions, including weak hydrogen bonding, halogen-halogen interactions, and aromatic stacking forces. The crystallographic asymmetric unit typically contains one molecule, with unit cell parameters that accommodate the specific steric requirements of the bromine and trifluoromethyl substituents.

属性

IUPAC Name |

2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXCMWCJLDRJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439714 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95728-57-7 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alpha-Bromination of 1-(4-(trifluoromethyl)phenyl)propan-1-one

$$

\text{1-(4-(CF}3\text{)phenyl)propan-1-one} + \text{Br}2 \xrightarrow{\text{solvent, catalyst}} \text{2-Bromo-1-(4-(CF}_3\text{)phenyl)propan-1-one}

$$

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

- Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or methanol.

- Catalysts/Acidic Additives: Sometimes p-toluenesulfonic acid or other acids to promote enolization.

- Temperature: Room temperature to reflux (25–65 °C).

- Reaction Time: Several hours with incremental addition of brominating agent to control selectivity.

- Dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one in dichloromethane.

- Add bromine dropwise under stirring at room temperature.

- Monitor the disappearance of bromine color to track reaction progress.

- Quench excess bromine with saturated sodium sulfite solution.

- Extract the product with ethyl acetate.

- Purify by standard methods such as recrystallization or chromatography.

Yields: Moderate to high yields (typically 60–85%) depending on reaction control and purity of starting materials.

Bromination Using N-Bromosuccinimide (NBS)

NBS is often preferred for selective alpha-bromination due to its milder and more controlled release of bromine.

- Dissolve the propiophenone derivative in methanol or THF.

- Add catalytic amounts of acid (e.g., p-toluenesulfonic acid).

- Add NBS portionwise over time at reflux temperature (~65 °C).

- After completion, remove solvent by rotary evaporation.

- Quench with aqueous sodium thiosulfate to remove residual bromine.

- Extract with dichloromethane and purify.

This method reduces over-bromination and side reactions.

Organometallic Route via Grignard Reagent

An alternative synthetic approach involves the preparation of a Grignard reagent from 4-bromobenzotrifluoride, followed by reaction with an appropriate electrophile to form the ketone intermediate, which can then be brominated.

- Formation of arylmagnesium bromide from 4-bromobenzotrifluoride and magnesium in dry diethyl ether at 0 °C to reflux.

- Reaction of the Grignard reagent with an acyl chloride or ester to form the ketone.

- Subsequent alpha-bromination as described above.

This route is more complex but allows for the synthesis of the ketone precursor from simpler starting materials.

Industrial Scale Considerations

Industrial synthesis typically scales the alpha-bromination process with careful control of temperature, reagent addition rate, and mixing to maximize yield and purity. Continuous flow reactors and automated systems are employed to enhance safety and reproducibility due to the hazardous nature of bromine.

- Data Table: Summary of Preparation Methods

| Method | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct bromination with Br₂ | Br₂, sometimes HBr or acid catalyst | CH₂Cl₂, MeOH, THF | 25–65 °C | 60–80 | Requires careful bromine handling |

| NBS bromination | NBS, catalytic acid (p-TsOH) | MeOH, THF | Reflux (~65 °C) | 70–85 | More selective, less over-bromination |

| Organometallic (Grignard) route | Mg, 4-bromobenzotrifluoride, acyl chloride | Diethyl ether | 0 °C to reflux | Variable | Multi-step, flexible precursor synthesis |

| Industrial continuous flow | Br₂ or NBS, automated addition | Various | Controlled | >80 | Enhanced safety and scalability |

- The alpha-bromination proceeds via enol or enolate intermediates, with the trifluoromethyl group influencing the acidity of the alpha-proton and thus the reaction rate and selectivity.

- Use of NBS is favored in research settings for better control and cleaner products.

- The trifluoromethyl substituent enhances the compound's stability and biological activity, making the purity of the final product critical.

- Quenching residual bromine with sodium sulfite or thiosulfate is essential to prevent side reactions.

- Purification typically involves extraction and chromatographic techniques due to the compound's sensitivity.

The preparation of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is most commonly achieved through the alpha-bromination of the corresponding propiophenone using bromine or N-bromosuccinimide under controlled conditions. Alternative synthetic routes involving organometallic intermediates provide flexibility in precursor synthesis. Industrial methods emphasize safety and scalability, often employing continuous flow technologies. The choice of method depends on the desired scale, purity, and available starting materials.

化学反应分析

Types of Reactions

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with nucleophiles such as sodium azide or potassium thiolate.

Reduction: Conducted in solvents like ethanol or tetrahydrofuran, using reducing agents such as sodium borohydride.

Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.

Reduction: Yields alcohols or other reduced forms.

Oxidation: Results in carboxylic acids or other oxidized products.

科学研究应用

Chemical Reactions

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to yield ketones or carboxylic acids.

- Reduction Reactions : Reduction can produce alcohols or alkanes.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate | Polar solvents |

| Oxidation | Potassium permanganate, chromium trioxide | Strong oxidizing agents |

| Reduction | Lithium aluminum hydride, sodium borohydride | Standard reducing conditions |

Pharmacological Research

The compound has been investigated for its potential biological activities, particularly in:

-

Antimicrobial Activity : Exhibiting effectiveness against various bacteria and fungi. Notable results include:

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL Candida albicans 16 μg/mL Pseudomonas aeruginosa 128 μg/mL

This antimicrobial profile suggests that the compound could be a promising candidate for developing new antimicrobial therapies.

Research indicates that the compound interacts with various molecular targets due to its halogen substituents. The mechanism of action typically involves:

- Inhibition or activation of specific biological pathways through strong interactions with target molecules.

Preliminary studies suggest low toxicity towards human cells, making it a safer candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Antichlamydial Activity : Similar compounds have shown selective activity against Chlamydia, indicating potential therapeutic applications.

- Enzyme Inhibition Studies : Investigations into its interactions with enzymes have revealed promising results for drug development.

作用机制

The mechanism of action of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanone Backbone

(a) 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one (Compound 9, CAS not provided)

- Structural Difference : Methyl group replaces bromine at the α-carbon.

- Synthesis : Prepared via Grignard reaction using magnesium turnings and 2-bromopropane in THF .

- Reactivity : Lacks a bromine leaving group, limiting utility in substitution reactions. Instead, the methyl group may enhance steric hindrance or stabilize intermediates.

- Application : Investigated as a fungicide precursor, suggesting brominated analogs (e.g., the target compound) could offer improved bioactivity .

(b) 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 383-53-9)

Substituent Variations on the Aromatic Ring

(a) 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS: 2774950)

- Structural Difference : Chloro and methyl substituents replace trifluoromethyl.

- Electronic Effects: Chlorine is less electron-withdrawing than CF₃, reducing electrophilicity.

- Application : Likely used in halogen-exchange reactions; the absence of CF₃ may reduce lipophilicity and metabolic stability compared to the target compound .

(b) 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (CAS not provided)

- Structural Difference : Methylsulfanyl (SCH₃) group replaces CF₃.

- The α-methyl group increases steric hindrance, possibly slowing substitution kinetics .

Positional Isomerism and Chain Modifications

(a) 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (CAS: 1251389-42-0)

- Structural Difference : Bromine and CF₃ groups are on adjacent aromatic carbons (para vs. ortho).

- Impact : Ortho-substitution may hinder reactions due to steric clashes, whereas para-substitution in the target compound offers better accessibility .

(b) 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS: 898760-51-5)

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one | 95728-57-7 | 297.10 | CF₃ (para), Br (α-carbon) | Not reported | Agrochemical intermediates |

| 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | 383-53-9 | 267.04 | CF₃ (para), Br (α-carbon) | 45–46 | Heterocycle synthesis |

| 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one | Not available | 235.23 | CF₃ (para), CH₃ (α-carbon) | Not reported | Fungicide development |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | 2774950 | 275.57 | Cl, CH₃ (meta/para), Br (α) | Not reported | Halogen-exchange reactions |

Key Findings and Insights

Biological Activity : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for agrochemicals like fungicides .

Synthetic Challenges : Ortho-substituted analogs (e.g., 1-(4-Bromo-2-CF₃-phenyl)propan-1-one) face steric hindrance, reducing reaction yields compared to para-substituted compounds .

Thermal Stability : Ethane analogs (e.g., CAS 383-53-9) with lower molecular weights exhibit lower melting points, suggesting easier handling in liquid-phase reactions .

生物活性

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C10H8BrF3O

- Molecular Weight : 291.07 g/mol

- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and trifluoromethyl groups can form strong interactions with proteins and enzymes, leading to modulation of biochemical pathways. Notably, the trifluoromethyl group is known to enhance binding affinity to target proteins, which can result in increased potency in biological assays.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| HeLa | 2.96 |

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds like this compound have shown potential in modulating inflammatory responses. Studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further research in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives exhibited comparable inhibition zones against standard antibiotics, suggesting their potential as effective antimicrobial agents .

- Anticancer Research : Another investigation revealed that the compound significantly reduced cell viability in drug-resistant cancer cell lines while maintaining efficacy against non-resistant lines .

- Anti-inflammatory Effects : Research showed that treatment with this compound resulted in a marked decrease in inflammatory markers in animal models of arthritis .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one, and what are the critical optimization parameters?

- Answer : The compound is typically synthesized via a two-step process: (1) Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with propionyl chloride to form 1-(4-(trifluoromethyl)phenyl)propan-1-one, followed by (2) α-bromination using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key parameters include temperature control (0–5°C for bromination to minimize side reactions) and solvent selection (e.g., CCl₄ or CH₂Cl₂). Purification via column chromatography (hexane/EtOAc) or recrystallization yields a product with a melting point of 45–46°C .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Answer :

- NMR : H NMR shows a singlet for the trifluoromethyl group (δ ~7.8 ppm) and a doublet for the brominated methyl group (δ ~4.8 ppm, J = 6.5 Hz).

- Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 267.04 (CHBrFO).

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) reveals a monoclinic system (space group P2/c) with unit cell parameters a = 8.12 Å, b = 12.34 Å, c = 10.56 Å, and β = 105.7°. Refinement using SHELXL resolves bromine positional disorder .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., CHCl). It is light-sensitive and should be stored at 0–6°C under inert atmosphere to prevent decomposition. Thermal stability tests (TGA) indicate decomposition onset at ~180°C .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to investigate the electronic structure and reactivity of this brominated ketone?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), highlighting electrophilic reactivity at the carbonyl and brominated carbons. The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, corrects electron correlation effects, achieving <5% deviation from experimental bond lengths .

Q. What strategies mitigate challenges in crystallographic refinement caused by bromine atom disorder?

- Answer : High-resolution data (≤0.8 Å) combined with SHELXL’s restraints (e.g., SIMU/DELU) model anisotropic displacement parameters for bromine. Multi-conformer refinement and Hirshfeld surface analysis further resolve disorder, improving R-factor convergence (<0.05) .

Q. How does this compound serve as an intermediate in synthesizing trifluoromethyl-substituted heterocycles, and what mechanistic insights exist?

- Answer : The bromine atom facilitates nucleophilic substitution in Suzuki-Miyaura couplings or Ullmann reactions to form C–C bonds. For example, coupling with pyridine boronic acids yields trifluoromethyl-phenyl pyridinyl ketones, precursors to bioactive molecules. Mechanistic studies (e.g., F NMR kinetics) reveal rate-limiting oxidative addition steps with Pd catalysts .

Q. What discrepancies arise between experimental and computational spectral data, and how can they be resolved?

- Answer : Discrepancies in C NMR chemical shifts (e.g., carbonyl carbon δ ~195 ppm experimentally vs. δ ~205 ppm DFT-predicted) arise from solvent effects. Including implicit solvation models (e.g., PCM) in DFT calculations reduces errors to <3 ppm. Cross-validation with solid-state IR (C=O stretch ~1680 cm) confirms accuracy .

Q. How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of derivatives to biological targets?

- Answer : Docking simulations using AutoDock Vina (scoring function: improved gradient optimization) evaluate interactions with enzymes like cytochrome P450. Parameters: exhaustiveness = 20, grid box centered on heme iron. Results correlate with experimental IC values (R > 0.85), validating the trifluoromethyl group’s role in hydrophobic binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。